molecular formula C19H18N4O2S2 B2849214 N-(4-acetamidophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-11-6

N-(4-acetamidophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2849214
CAS RN: 864918-11-6
M. Wt: 398.5
InChI Key: KUTFKUBXRJJZHK-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as ATAA, is a novel compound that has gained attention for its potential applications in scientific research.

Scientific Research Applications

Anticancer Properties

  • Anticancer Activity Against Various Cancer Cell Lines : Compounds related to N-(4-acetamidophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have shown promising anticancer activities. For example, certain derivatives exhibited cytotoxic activities against MCF-7 (breast cancer) and A549 (lung cancer) tumor cell lines, with some showing selectivity in cytotoxicity, indicating potential as cancer therapeutics (Çevik et al., 2020).

Biochemical Applications

  • Glutaminase Inhibition : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to the target compound, have been evaluated as inhibitors of kidney-type glutaminase (GLS). These inhibitors demonstrate potential in cancer treatment by targeting cancer cells' dependency on glutamine metabolism (Shukla et al., 2012).

Antimicrobial Activities

  • Antibacterial and Antifungal Properties : Some derivatives of the target compound have exhibited significant antibacterial and antifungal activities. This suggests their potential use as antimicrobial agents in medical and pharmaceutical applications (Mahajan et al., 2008).

  • Potential HIV-1 Inhibitors : Derivatives of 1,2,3-thiadiazole thioacetanilide, structurally related to the compound , have shown effectiveness as non-nucleoside reverse transcriptase inhibitors for HIV-1, displaying significant inhibition at nanomolar concentrations (Zhan et al., 2008).

Material Science

  • Optoelectronic Properties : Studies on thiazole-containing monomers, similar in structure to the target compound, have explored their potential in optoelectronics. These compounds have shown promising optical properties, indicating potential applications in electronic and photonic devices (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-4-3-5-14(10-12)18-22-19(27-23-18)26-11-17(25)21-16-8-6-15(7-9-16)20-13(2)24/h3-10H,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTFKUBXRJJZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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